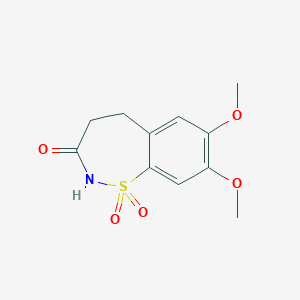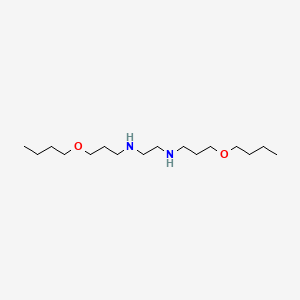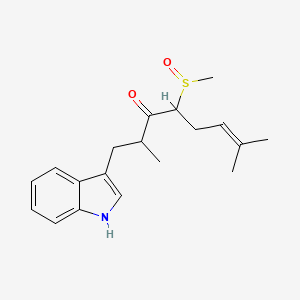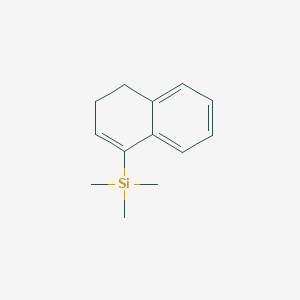
(3,4-Dihydronaphthalen-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydronaphthalen-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C13H18OSiThis compound is a protected phenol and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydronaphthalen-1-yl)(trimethyl)silane typically involves the reaction of 3,4-dihydronaphthalen-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydronaphthalen-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(3,4-Dihydronaphthalen-1-yl)(trimethyl)silane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (3,4-Dihydronaphthalen-1-yl)(trimethyl)silane involves its ability to act as a protecting group for phenols. This protects the phenol group from unwanted reactions during chemical synthesis. The trimethylsilyl group can be easily removed under mild conditions, allowing the phenol group to be regenerated .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (3,4-Dihydro-1-naphthyloxy)trimethylsilane
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
Uniqueness
(3,4-Dihydronaphthalen-1-yl)(trimethyl)silane is unique due to its specific structure, which allows it to act as an effective protecting group for phenols. This makes it valuable in various chemical synthesis processes where protection of the phenol group is required .
Properties
CAS No. |
61892-23-7 |
|---|---|
Molecular Formula |
C13H18Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
3,4-dihydronaphthalen-1-yl(trimethyl)silane |
InChI |
InChI=1S/C13H18Si/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h4-5,7,9-10H,6,8H2,1-3H3 |
InChI Key |
HZSKHHJMSNDPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


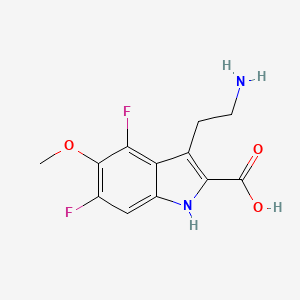
![5,10-Ethanopyridazino[3,4-b]quinoxaline](/img/structure/B14548194.png)
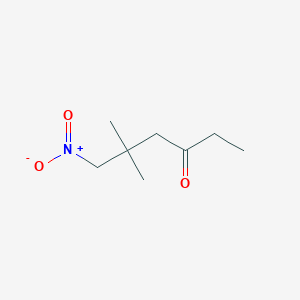
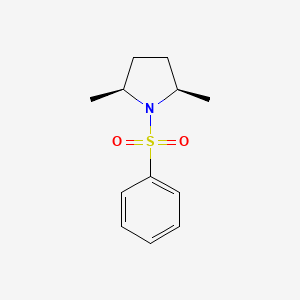
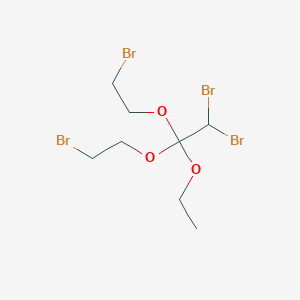
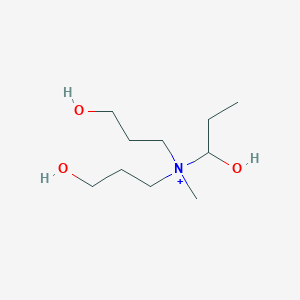
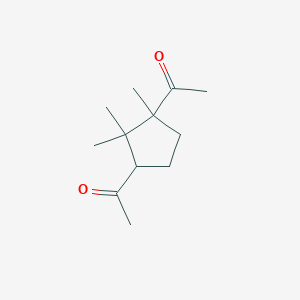
![(3R,4S)-3,4-dimethoxyspiro[thietane-2,9'-thioxanthene]](/img/structure/B14548226.png)

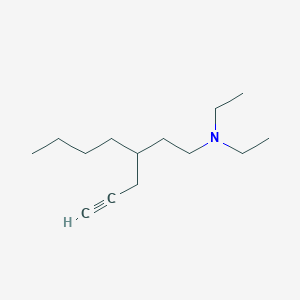
![(E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14548246.png)
